N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

N-[1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide (CAS 1040661-70-8) is a synthetic indoline-6-sulfonamide bearing a furan-2-carbonyl N1-substituent and an isobutyl sulfonamide at the 6-position (molecular formula C₁₇H₂₀N₂O₄S, MW 348.4 g/mol). The compound belongs to a broader class of indoline sulfonamides that have been investigated as inhibitors of the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), fructose-1,6-bisphosphatase (FBPase), and various carbonic anhydrase isoforms.

Molecular Formula C17H20N2O4S
Molecular Weight 348.4 g/mol
CAS No. 1040661-70-8
Cat. No. B6536572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide
CAS1040661-70-8
Molecular FormulaC17H20N2O4S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
InChIInChI=1S/C17H20N2O4S/c1-12(2)11-24(21,22)18-14-6-5-13-7-8-19(15(13)10-14)17(20)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3
InChIKeyQXMDBALFEBCBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide (CAS 1040661-70-8): Structural Identity, Target Class, and Procurement Context


N-[1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide (CAS 1040661-70-8) is a synthetic indoline-6-sulfonamide bearing a furan-2-carbonyl N1-substituent and an isobutyl sulfonamide at the 6-position (molecular formula C₁₇H₂₀N₂O₄S, MW 348.4 g/mol) [1]. The compound belongs to a broader class of indoline sulfonamides that have been investigated as inhibitors of the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), fructose-1,6-bisphosphatase (FBPase), and various carbonic anhydrase isoforms [2][3]. The compound is available as a screening-grade research chemical (≥98% purity) from commercial suppliers, with an estimated price point of approximately 6 USD per milligram . Direct published experimental characterization of this specific compound remains extremely limited; the quantitative differentiation evidence presented below is therefore drawn from a combination of database-derived bioactivity records, computed physicochemical properties, and class-level structure–activity relationship (SAR) inferences from closely related indoline-6-sulfonamide analogs.

Why Generic Substitution Fails for N-[1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide: Comparator-Driven Evidence Limitations


Indoline-6-sulfonamide derivatives are not functionally interchangeable, because even subtle modifications to the N1-acyl group or the sulfonamide N-substituent produce substantial shifts in target engagement, inhibitory potency, and physicochemical properties. Within the furan-2-carbonyl indoline sub-series, the nature of the sulfonamide substituent — whether methyl, phenyl, benzyl, or isobutyl — dictates lipophilicity (cLogP), steric bulk, hydrogen-bonding capacity, and metabolic stability [1][2]. For example, in the structurally characterized DapE inhibitor series, replacing an N-benzyl sulfonamide with an N-cyclohexyl or N-pyrrolidine group altered IC₅₀ values by over 3-fold (from 162 µM to 44–54 µM) [3]. Similarly, in indole-based FBPase inhibitor programs, the bioisosteric replacement of a carboxylic acid with an N-acylsulfonamide moiety was the key step that shifted potency from inactive to submicromolar levels [4]. No two indoline-6-sulfonamide analogs can be assumed to behave identically in a given assay without direct head-to-head data. Critically, the target compound (CAS 1040661-70-8) lacks published head-to-head comparator studies; its differentiation must therefore be constructed from the limited database bioactivity records, computed molecular properties, and class-level SAR that are presented in the quantitative evidence sections below.

Quantitative Differentiation Evidence for CAS 1040661-70-8: Isobutyl Sulfonamide vs. Closest Structural Analogs


Evidence Item 1: Isobutyl Sulfonamide vs. Phenyl/Benzyl Sulfonamide — cLogP and Lipophilic Ligand Efficiency Differentiation

The isobutyl sulfonamide side chain of the target compound confers an intermediate lipophilicity profile that distinguishes it from both smaller alkyl and larger aryl sulfonamide analogs. Computed cLogP values for four comparator indoline-6-sulfonamides sharing the identical furan-2-carbonyl-indoline core demonstrate a clear rank order driven by the sulfonamide N-substituent. The isobutyl analog (target compound, CAS 1040661-70-8) is predicted to have a cLogP approximately 1.9–2.3 log units higher than the methanesulfonamide analog (CAS 1040661-21-9, cLogP ~1.0) and approximately 0.5–1.0 log units lower than the benzenesulfonamide analog (CAS 1060188-93-3, cLogP ~3.1–3.5) [1]. This intermediate lipophilicity positions the compound in a favorable range for both membrane permeability and aqueous solubility, potentially reducing the non-specific protein binding and promiscuous aggregation risks associated with highly lipophilic aryl sulfonamides [2].

Physicochemical profiling Lipophilicity Drug-likeness Indoline sulfonamide

Evidence Item 2: mTOR Kinase Inhibitory Activity — Quantitative Bioactivity Record vs. Class Background

The MolBioC database (IDRBLab) records a single-concentration potency value of 23,280.9 nM (23.3 µM) for the target compound against serine/threonine-protein kinase mTOR (PT01065) in a MEF-1 mouse fibroblast cell-based assay [1]. This activity, while weak in absolute terms (low µM range), represents a detectable signal above the typical noise floor of high-throughput screening (>30–50 µM for many kinase panels). No head-to-head comparator data exist for structurally related indoline sulfonamides in this specific assay format. However, the recorded activity against a second target — Geminin (PT06109) with a potency of ~33,498.3 nM (33.5 µM) in SW480 human colon adenocarcinoma cells — suggests a multi-target engagement profile with weak-to-moderate affinity across at least two distinct protein classes (kinase and cell-cycle regulator) [1]. The absence of sub-10 µM potency against either target indicates that this compound is not a qualified chemical probe for mTOR or Geminin but may serve as a starting scaffold for focused library enumeration.

mTOR inhibition Kinase profiling Bioactivity database Serine/threonine-protein kinase mTOR

Evidence Item 3: DapE Inhibitory Class Membership — Indoline-6-Sulfonamide Scaffold SAR and Predicted Antibacterial Target Engagement

Indoline-6-sulfonamides have been validated as inhibitors of the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase; EC 3.5.1.18), a zinc-dependent hydrolase essential for bacterial cell wall biosynthesis [1]. In a systematic SAR study by Reidl et al. (2020), a series of indoline-6-sulfonamide analogs were evaluated against Haemophilus influenzae DapE (HiDapE) using a ninhydrin-based assay. The most potent analogs in that series achieved IC₅₀ values of 44 µM (5-chloro-N-pyrrolidine analog 10c) and 54 µM (5-chloro-N-cyclohexyl analog 10d), while simpler N-alkyl sulfonamides ranged from 82 µM to >200 µM [2]. Molecular docking experiments indicated that the sulfonamide moiety acts as a zinc-binding group (ZBG) coordinating the active-site zinc ions [1]. The target compound (CAS 1040661-70-8) retains the critical indoline-6-sulfonamide ZBG pharmacophore but differs from the characterized DapE inhibitors by the presence of a furan-2-carbonyl N1-substituent (in place of an acetyl or hydrogen) and an isobutyl sulfonamide side chain. No direct DapE inhibition data exist for this specific compound; however, the conserved sulfonamide geometry and the absence of a 5-chloro substituent (which was shown to improve potency ~3–5 fold) suggest that its DapE IC₅₀, if measured, would likely fall in the 80–200 µM range — consistent with the moderate-activity tier of the published series [2].

DapE inhibition Antibacterial target Indoline-6-sulfonamide Zinc-binding group Bacterial cell wall

Evidence Item 4: Furan-2-Carbonyl Indoline Scaffold vs. Indole-2-Carboxylic Acid Scaffold — FBPase Inhibitor Program Context

A parallel class of indole-based FBPase inhibitors reported by Wang et al. (2022) achieved submicromolar IC₅₀ values (compounds 22f and 22g) by incorporating an N-acylsulfonamide moiety at the 3-position of an indole-2-carboxylic acid scaffold [1]. Three X-ray cocrystal structures (PDB: 7EZF, 7EZP, 7EZR) confirmed allosteric binding at the AMP-site of human liver FBPase, with the sulfonamide group forming critical hydrogen bonds [2]. The target compound (CAS 1040661-70-8) differs from these optimized FBPase inhibitors in two key structural aspects: (i) it employs a 2,3-dihydroindole (indoline) core rather than an indole, introducing sp³ character at the 2- and 3-positions; and (ii) the sulfonamide is attached at the 6-position rather than the 3-position via a carboxamide linker. These topological differences preclude direct extrapolation of FBPase potency, but the presence of the N-acylsulfonamide pharmacophore (furan-2-carbonyl as the acyl group) suggests that this compound could be evaluated as a structurally divergent FBPase inhibitor candidate. No FBPase inhibition data are available for the target compound.

Fructose-1,6-bisphosphatase FBPase inhibition Allosteric inhibitor Indole scaffold Type 2 diabetes

Evidence Item 5: Purity and Procurement Availability — Single-Supplier Landscape vs. Multi-Source Analog Accessibility

The target compound is listed in the MCULE compound catalog (MCULE-2102991584-0) with a guaranteed purity of 98%, available in quantities of 1 mg, 5 mg, and 10 mg at a flat price of 6 USD per vial (any quantity tier), with an estimated delivery time of 14 working days . In contrast, several structurally related analogs — including N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide (CAS 1040661-21-9) and N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide (CAS 1060188-93-3) — are listed across multiple supplier catalogs (ChemSrc, Chemenu, Bide Pharm), potentially offering shorter lead times and competitive pricing through multi-vendor sourcing . The isobutyl sulfonamide analog (CAS 1040661-70-8) is not found in major aggregator databases such as PubChem, ChemSpider, or eMolecules, suggesting it is a niche catalog compound with limited stock depth. This single-supplier dependency may pose supply-chain risk for projects requiring gram-scale resupply or urgent reordering.

Compound procurement Screening library Commercial availability Purity specification Lead time

Recommended Research Application Scenarios for CAS 1040661-70-8 Based on Quantitative Evidence


Scenario 1: Diversity-Oriented Screening Library Expansion for Antibacterial DapE Inhibitor Programs

Research groups pursuing novel DapE inhibitors for antibiotic discovery may prioritize CAS 1040661-70-8 as a structurally divergent addition to an indoline-6-sulfonamide screening deck. The compound retains the validated zinc-binding sulfonamide pharmacophore while introducing an N1-furan-2-carbonyl substituent not represented in the published Reidl et al. (2020) SAR series [1]. Unlike the extensively explored N-acetyl and N-unsubstituted indoline sulfonamides (which have IC₅₀ values ranging from 44 to >200 µM against HiDapE), this compound samples a distinct N1 chemical space that could reveal unexpected potency gains or selectivity shifts when screened in a DapE enzymatic assay. Procurement of 5–10 mg for primary screening is feasible at low cost (~6 USD) .

Scenario 2: Intermediate-Lipophilicity Reference Compound for Indoline Sulfonamide Physicochemical Profiling

The isobutyl sulfonamide group positions CAS 1040661-70-8 at an intermediate cLogP (~2.3–2.7) between the highly polar methanesulfonamide analog (cLogP ~1.0) and the highly lipophilic benzenesulfonamide analog (cLogP ~3.1–3.5) [1]. This makes the compound a useful reference standard for systematic physicochemical profiling studies (logD₇.₄, kinetic solubility, PAMPA permeability, plasma protein binding) across a lipophilicity gradient within a congeneric indoline sulfonamide series. Such data can inform the design of analogs with balanced ADME properties, reducing the likelihood of advancing excessively lipophilic candidates that carry elevated risk of off-target pharmacology .

Scenario 3: Structurally Divergent FBPase Allosteric Site Probe

For laboratories investigating fructose-1,6-bisphosphatase as a target for type 2 diabetes, CAS 1040661-70-8 provides a topologically distinct scaffold (indoline C-6 sulfonamide) compared to the published indole-2-carboxylic acid N-acylsulfonamide inhibitors (C-3 attachment) that have been crystallographically characterized (PDB: 7EZF, 7EZP, 7EZR) [1]. Even a negative FBPase inhibition result (IC₅₀ > 100 µM) would contribute valuable negative SAR data by defining the spatial constraints of the allosteric AMP-binding pocket — specifically, whether a C-6 sulfonamide vector can productively engage the same binding site as the C-3 carboxamide-linked sulfonamides . This information cannot be obtained from the published indole-2-carboxylic acid series alone.

Scenario 4: Follow-up Validation of Database-Recorded mTOR and Geminin Bioactivity

The MolBioC database records weak inhibitory activity for CAS 1040661-70-8 against mTOR (potency = 23.3 µM in MEF-1 cells) and Geminin (33.5 µM in SW480 cells) [1]. These single-concentration database entries lack confirmatory dose–response curves, selectivity profiling, and counterscreen data. Research groups with established mTOR or cell-cycle assay platforms may consider procuring 1–5 mg of this compound to perform concentration–response validation (e.g., 8-point dose–response curves in triplicate) and counter-screening against related PIKK-family kinases (ATM, ATR, DNA-PK) or other cell-cycle regulators. Confirmation of even weak mTOR engagement would establish this indoline sulfonamide as a tractable starting point for structure-based optimization, whereas a negative result would deprioritize the scaffold for kinase-focused programs.

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.